Home > Products > Screening Compounds P28260 > N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide - 2034370-81-3

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide

Catalog Number: EVT-2954417
CAS Number: 2034370-81-3
Molecular Formula: C20H17N5OS
Molecular Weight: 375.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06747775

Compound Description: PF-06747775 (21) is an irreversible pyrrolopyrimidine inhibitor of epidermal growth factor receptor (EGFR) mutants, particularly the T790M mutation commonly found in non-small-cell lung cancer (NSCLC). [] This compound demonstrates potent activity against various EGFR mutations, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del, while displaying selectivity over wild-type EGFR. [] It also possesses desirable ADME (absorption, distribution, metabolism, and excretion) properties. [] PF-06747775 is currently under investigation in phase-I clinical trials for mutant EGFR-driven NSCLC. []

MK-8033

Compound Description: MK-8033 (11r) is a potent and specific dual inhibitor of the c-Met and Ron receptor tyrosine kinases. [] Importantly, it demonstrates preferential binding to the activated conformation of c-Met. [] MK-8033 exhibits full tumor growth inhibition in a c-Met amplified (GTL-16) subcutaneous tumor xenograft model. [] Its preferential binding to the activated kinase conformation might offer advantages over inhibitors targeting the inactive form, especially against oncogenic c-Met mutations. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

Compound Description: 7w is a potent and selective glycine transporter 1 (GlyT1) inhibitor designed by combining structural elements from various GlyT1 inhibitor chemotypes. [] It displays high potency (IC50 = 1.8 nM) for GlyT1 inhibition, favorable plasma exposure, and adequate blood-brain barrier penetration in rats. [] This compound shows significant efficacy in multiple rodent models of schizophrenia without inducing undesirable central nervous system side effects. []

APD791

Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. [, ] It exhibits potent inhibition of serotonin-amplified platelet aggregation in both humans (IC50 = 8.7 nM) and dogs (IC50 = 23.1 nM) and effectively inhibits 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells (IC50 = 13 nM). [] APD791 demonstrates oral bioavailability in various species, including rats, dogs, and monkeys, with an acceptable safety profile. [] It has undergone clinical development as a potential treatment for arterial thrombosis. []

Hu7691 (B5)

Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to overcome the cutaneous toxicity observed with previous Akt inhibitors. [] It displays a 24-fold selectivity for Akt1 over Akt2, exhibits low activity in inducing HaCaT keratinocyte apoptosis, and demonstrates promising kinase selectivity and excellent antiproliferative activity against cancer cell lines. [] Hu7691 has received investigational new drug (IND) application approval from the National Medical Products Administration (NMPA) for further development. []

AZD4205

Compound Description: AZD4205 is a highly selective Janus kinase 1 (JAK1) inhibitor. [] This selectivity makes it a potential therapeutic agent for diseases associated with constitutive activation of the JAK/STAT pathway, particularly in cases where STAT3 phosphorylation drives resistance to therapies targeting oncogenic pathways like EGFR, MAPK, and AKT. [] AZD4205 has demonstrated good preclinical pharmacokinetics and enhanced antitumor activity in combination with osimertinib, an approved EGFR inhibitor, in preclinical non-small-cell lung cancer (NSCLC) xenograft models. []

Compound Description: This entry refers to a series of heterospin complexes synthesized using a novel fluorinated pyrazolyl-substituted nitronyl nitroxide radical ligand (LF) and various 3d transition metals (Mn, Co, Ni, Cu). [] These complexes, including [M(hfac)2LF]2 (M = Mn, Co, Ni; hfac = hexafluoroacetylacetonate) and [Cu(hfac)2LF]n, were characterized for their structural and magnetic properties. [] These metal-radical complexes are of significant interest in materials science and molecular magnetism due to their unique electronic and magnetic properties.

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound is synthesized via a three-step procedure, including a Buchwald–Hartwig arylamination and a regioselective nucleophilic aromatic substitution. [] Its structure has been confirmed through various spectroscopic methods and single-crystal X-ray diffraction. [] The inhibitory potency of this compound has been evaluated against kinases with a rare cysteine in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

Properties

CAS Number

2034370-81-3

Product Name

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-thiophen-2-ylbenzamide

Molecular Formula

C20H17N5OS

Molecular Weight

375.45

InChI

InChI=1S/C20H17N5OS/c1-25-13-16(11-24-25)19-17(21-8-9-22-19)12-23-20(26)15-6-4-14(5-7-15)18-3-2-10-27-18/h2-11,13H,12H2,1H3,(H,23,26)

InChI Key

DMWUZRPXZKDQFM-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=C(C=C3)C4=CC=CS4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.